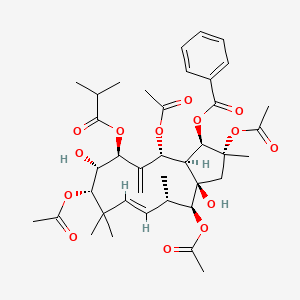

Jatrophane 4

Description

Properties

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITHKWWZWFNDND-WZUBBBPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098138 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210108-88-6 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Jatrophane 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Jatrophane 4, a complex diterpenoid belonging to the jatrophane class of natural products. Jatrophane diterpenes, primarily isolated from the Euphorbiaceae family, are of significant interest to the scientific community due to their diverse and potent biological activities, including antitumor, cytotoxic, and multidrug resistance (MDR)-reversing properties. This document outlines the key experimental protocols, quantitative data, and relevant biological pathways associated with this compound and its analogs.

Discovery and Natural Source

This compound, also referred to as Pl-4 in some literature, was first isolated from the whole, dried plants of Euphorbia platyphyllos L., a broad-leaved spurge found in southern parts of Europe.[1] The latex and other parts of this plant have been utilized in traditional medicine, hinting at the presence of bioactive secondary metabolites.[1] The discovery of this compound and its congeners has been a result of continued interest in the chemical constituents of the Euphorbia genus, which is a rich source of structurally diverse and biologically active diterpenoids.[1][2]

Experimental Protocols

The isolation and purification of this compound from its natural source involve a multi-step process combining various chromatographic techniques. The general workflow is depicted in the diagram below.

General Isolation Workflow

A detailed, representative protocol for the isolation of jatrophane diterpenes is as follows:

-

Plant Material and Extraction: The air-dried and powdered whole plant material is exhaustively extracted with a suitable solvent, such as chloroform (CHCl3), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

-

Initial Fractionation: The crude extract is subjected to polyamide column chromatography. The column is typically eluted with solvent mixtures of increasing polarity, for example, methanol/water mixtures.[1]

-

Further Chromatographic Separation: Fractions of interest are further purified using a combination of vacuum liquid chromatography (VLC) on silica gel and preparative thin-layer chromatography (TLC) on silica gel.[1]

-

Final Purification by HPLC: The final purification of this compound is achieved by high-performance liquid chromatography (HPLC), often employing both normal-phase (NP) and reversed-phase (RP) columns to resolve complex mixtures and obtain the pure compound.[1]

Structural Elucidation

The structure of this compound was established through a combination of spectroscopic techniques. These methods are essential for determining the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structural assignment. These include:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR and JMOD/DEPT: To determine the number and types of carbon atoms (CH3, CH2, CH, C).

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for elucidating the relative stereochemistry of the molecule.[1]

-

-

UV/VIS Spectroscopy: To identify the presence of chromophores within the molecule.[1]

Quantitative Data

Due to the unavailability of specific, tabulated spectroscopic data for this compound in the public domain, the following tables present representative ¹H and ¹³C NMR data for a closely related jatrophane polyester, providing an example of the type of data generated during structural elucidation.

Table 1: Representative ¹H NMR Data for a Jatrophane Polyester

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 2.35 | m | |

| 1β | 1.80 | m | |

| 2 | 3.50 | m | |

| 3 | 5.60 | d | 3.0 |

| 4 | 3.10 | m | |

| 5 | 5.80 | d | 10.0 |

| 7 | 5.75 | dd | 10.0, 4.0 |

| 8 | 5.40 | d | 4.0 |

| 9 | 5.95 | s | |

| 11 | 6.10 | d | 16.0 |

| 12 | 5.70 | dd | 16.0, 8.0 |

| 13 | 2.80 | m | |

| 14 | 4.90 | d | 8.0 |

| 15 | 5.20 | s | |

| 16 (Me) | 1.15 | d | 7.0 |

| 17a | 5.10 | s | |

| 17b | 5.00 | s | |

| 18 (Me) | 1.05 | s | |

| 19 (Me) | 1.10 | s | |

| 20 (Me) | 1.25 | d | 7.0 |

Table 2: Representative ¹³C NMR Data for a Jatrophane Polyester

| Position | δC (ppm) |

| 1 | 40.5 |

| 2 | 45.0 |

| 3 | 78.0 |

| 4 | 50.0 |

| 5 | 130.0 |

| 6 | 140.0 |

| 7 | 75.0 |

| 8 | 76.0 |

| 9 | 80.0 |

| 10 | 48.0 |

| 11 | 135.0 |

| 12 | 132.0 |

| 13 | 42.0 |

| 14 | 79.0 |

| 15 | 85.0 |

| 16 | 15.0 |

| 17 | 115.0 |

| 18 | 25.0 |

| 19 | 28.0 |

| 20 | 18.0 |

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Measured [M+Na]⁺ (m/z) |

| This compound Analog | C38H46O12 | 709.2887 | 709.2881 |

Biological Activity and Signaling Pathways

Jatrophane diterpenes exhibit a wide range of promising pharmacological properties.[2] One of the most significant activities is their ability to reverse multidrug resistance (MDR) in cancer cells.[3] This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.

Recent studies on the jatrophane diterpene, Jatrophone, have elucidated a key signaling pathway involved in its MDR-reversing activity. Jatrophone has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which leads to a downstream reduction in the expression of P-glycoprotein.

P-glycoprotein Inhibition Signaling Pathway

Biosynthesis of the Jatrophane Skeleton

The core structure of jatrophane diterpenes is biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of enzymatic cyclizations and rearrangements.

Jatrophane Biosynthetic Pathway

This pathway highlights the initial conversion of the linear precursor GGPP into the macrocyclic diterpene casbene, which then undergoes further enzymatic transformations to form the characteristic bicyclic [10.3.0]pentadecane core of the jatrophane skeleton.

Conclusion

This compound is a structurally complex and biologically significant natural product. Its isolation from Euphorbia platyphyllos utilizes a combination of chromatographic techniques, and its structure is elucidated through extensive spectroscopic analysis. The potent biological activities of this compound and its analogs, particularly their ability to reverse multidrug resistance in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway, make them promising candidates for further investigation in drug development programs. A thorough understanding of their discovery, isolation, and mechanism of action is crucial for unlocking their full therapeutic potential.

References

The Architectural Blueprint of a Potent Natural Product: A Technical Guide to the Biosynthesis of the Jatrophane Skeleton

For Researchers, Scientists, and Drug Development Professionals

The jatrophane diterpenes, a class of natural products primarily found in the Euphorbiaceae family, have garnered significant attention for their complex molecular architecture and promising biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance-reversing properties. Understanding the intricate biosynthetic pathway that constructs the core jatrophane skeleton is paramount for harnessing these compounds for therapeutic development. This technical guide provides an in-depth exploration of the enzymatic machinery, key chemical transformations, and regulatory networks that govern the formation of this unique bicyclo[10.3.0]pentadecane core.

From a Universal Precursor to a Diterpene Scaffold

The biosynthesis of all terpenoids, including jatrophanes, begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Through the action of prenyltransferases, these units are sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). The commitment to the jatrophane pathway begins with the cyclization of GGPP, a crucial step catalyzed by a specialized class of enzymes known as terpene synthases.

The prevailing proposed biosynthetic route to the jatrophane skeleton proceeds through the intermediate known as casbene.[1] This pathway involves a series of complex cyclizations and rearrangements, orchestrated by a dedicated set of enzymes.

Key Enzymatic Players in Jatrophane Core Biosynthesis

The construction of the jatrophane skeleton is a multi-step process involving at least two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).

-

Casbene Synthase (CS): This enzyme catalyzes the first committed step in the biosynthesis of a large number of diterpenoids in the Euphorbiaceae, including the precursors to jatrophanes.[2] Casbene synthase facilitates the cyclization of the linear GGPP into the macrocyclic diterpene casbene.[2] The catalytic activity of casbene synthase is dependent on a divalent metal cofactor, typically Mg²⁺, and involves a complex carbocation-driven reaction cascade.

-

Cytochrome P450 Monooxygenases (CYPs): Following the formation of casbene, a series of oxidative modifications are introduced by cytochrome P450 enzymes. These enzymes are crucial for the subsequent rearrangements that lead to the jatrophane core. Specifically, members of the CYP726A subfamily have been implicated in the 5-oxidation of casbene, a critical step in the pathway.[2] Further oxidative modifications and rearrangements, catalyzed by other CYPs and potentially other enzyme classes, are required to complete the formation of the bicyclic jatrophane skeleton. The exact sequence and full enzymatic repertoire for these later steps are still an active area of research.

Quantitative Insights into Enzymatic Activity

While comprehensive kinetic data for all enzymes in the jatrophane pathway remains to be fully elucidated, studies on casbene synthase from Ricinus communis have provided initial insights into its catalytic efficiency. The Michaelis constant (Km) for GGPP has been determined, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.

Table 1: Kinetic Parameters of Key Enzymes in Diterpenoid Biosynthesis

| Enzyme | Organism | Substrate | Km (μM) | kcat (s⁻¹) | Vmax (nmol/mg protein/min) | Reference |

| Casbene Synthase (mutant) | Ricinus communis | GGPP | Increased | Reduced | - | [3] |

| CYP3A4 (human) | Homo sapiens | STS | 7.5 ± 1.4 | - | 6.8 ± 0.3 | [2] |

Note: The data for casbene synthase represents qualitative changes observed in mutants, highlighting the importance of specific amino acid residues for catalysis. The data for CYP3A4 is included as a representative example of cytochrome P450 kinetics, as specific kinetic data for the CYPs directly involved in jatrophane synthesis is not yet available in a consolidated format.

Elucidating the Pathway: Experimental Approaches

The elucidation of the jatrophane biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Key experimental protocols are detailed below.

Heterologous Expression and Purification of Casbene Synthase

Objective: To produce and purify recombinant casbene synthase for in vitro characterization.

Protocol:

-

Gene Amplification: The coding sequence of casbene synthase is amplified from a cDNA library of a jatrophane-producing plant (e.g., Ricinus communis) using polymerase chain reaction (PCR).

-

Vector Construction: The amplified gene is cloned into an expression vector suitable for a heterologous host, such as Escherichia coli. A common strategy involves the use of a vector that adds a purification tag (e.g., a polyhistidine-tag) to the recombinant protein.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant casbene synthase is then purified from the cell lysate using affinity chromatography that specifically binds the purification tag.[3]

In Vitro Casbene Synthase Activity Assay

Objective: To determine the enzymatic activity and kinetic parameters of purified casbene synthase.

Protocol:

-

Reaction Setup: The assay is typically performed in a reaction buffer containing the purified enzyme, the substrate geranylgeranyl diphosphate (GGPP), and the required cofactor Mg²⁺.

-

Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction is stopped, and the product, casbene, is extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: The extracted product is analyzed and quantified using gas chromatography-mass spectrometry (GC-MS).[4]

Heterologous Expression of Cytochrome P450s in Yeast

Objective: To functionally characterize cytochrome P450 enzymes involved in the modification of casbene.

Protocol:

-

Yeast Strain and Vector Selection: A suitable yeast strain (e.g., Saccharomyces cerevisiae) and a yeast expression vector are chosen. Yeast is often preferred for expressing plant P450s due to its eukaryotic protein folding and modification machinery.

-

Co-expression: The gene for the candidate CYP is co-expressed with a cytochrome P450 reductase (CPR), which is essential for the activity of most P450s.

-

In Vivo or In Vitro Assays: The activity of the expressed P450 can be assessed in vivo by feeding the substrate (e.g., casbene) to the yeast culture and analyzing the products, or in vitro using microsomes prepared from the yeast cells.[5]

Visualizing the Biosynthetic and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway for the jatrophane skeleton and the potential regulatory role of the jasmonate signaling pathway.

Regulatory Networks: The Influence of Jasmonate Signaling

The production of specialized metabolites in plants is often tightly regulated in response to environmental cues, such as herbivory or pathogen attack. The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate these defense responses. There is growing evidence that jasmonate signaling plays a crucial role in regulating the biosynthesis of terpenoids, including diterpenoids in the Euphorbiaceae.[6][7]

The jasmonate signaling pathway is initiated by the perception of a stimulus, leading to the biosynthesis of jasmonic acid. JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which binds to its receptor, an F-box protein part of an SCF E3 ubiquitin ligase complex. This binding event triggers the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases the transcriptional activators they were repressing, such as MYC and WRKY transcription factors. These transcription factors can then bind to specific cis-regulatory elements in the promoters of target genes, including those encoding terpene synthases and cytochrome P450s, to activate their transcription and upregulate the biosynthetic pathway.[8]

Future Directions and Implications for Drug Development

A comprehensive understanding of the jatrophane biosynthetic pathway is essential for the sustainable production of these valuable compounds. While significant progress has been made in identifying the initial steps and key enzyme families, further research is needed to:

-

Fully Elucidate the Pathway: Identify and characterize all the enzymes and intermediates involved in the conversion of casbene to the diverse array of jatrophane diterpenes.

-

Obtain Comprehensive Kinetic Data: Determine the kinetic parameters for all the key enzymes to enable metabolic engineering efforts.

-

Unravel the Regulatory Network: Further investigate the transcription factors and signaling pathways that control the expression of jatrophane biosynthetic genes.

By addressing these knowledge gaps, it will be possible to develop robust metabolic engineering strategies in microbial or plant-based systems for the high-level production of specific jatrophane diterpenes. This will provide a sustainable and scalable source of these compounds for further pharmacological evaluation and development into novel therapeutic agents.

References

- 1. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]

- 2. Biosynthesis of the Macrocyclic Diterpene Casbene in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 6. peerj.com [peerj.com]

- 7. scispace.com [scispace.com]

- 8. Conserved MYC transcription factors play a key role in jasmonate signaling both in tomato and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Treasure Trove: A Technical Guide to the Natural Sources of Jatrophane 4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural origins of Jatrophane 4, a member of the structurally complex and biologically intriguing jatrophane diterpenoid family. These compounds, primarily found within the plant family Euphorbiaceae, have garnered significant attention for their diverse pharmacological activities. This document provides a comprehensive overview of the botanical sources of this compound and related compounds, detailed experimental protocols for their isolation and characterization, and visual representations of key processes to aid in research and development efforts.

Natural Sources and Distribution

Jatrophane diterpenoids are predominantly isolated from plants belonging to the Euphorbiaceae family, a large and diverse group of flowering plants.[1][2][3] Within this family, the genera Euphorbia and Jatropha are particularly rich sources of these compounds.[1][2][4] While a vast number of jatrophane diterpenoids have been identified, this guide focuses on the known and potential sources of this compound.

Quantitative Data on this compound and Related Diterpenoids

The following table summarizes the quantitative data available for the isolation of this compound and other closely related jatrophane diterpenoids from various plant species. It is important to note that the yields of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.

| Plant Species | Part of Plant | Compound | Yield (mg/kg) | Reference |

| Jatropha curcas | Whole Plant | Jatrophane Diterpenoids (unspecified) | Not specified | [4] |

| Euphorbia portlandica | Whole Plant | Rearranged Jatrophane Diterpenes | Not specified | [5][6] |

| Euphorbia segetalis | Whole Plant | Rearranged Jatrophane Diterpenes | Not specified | [5][6] |

| Euphorbia platyphyllos | Whole Dried Plants | Jatrophane Diterpenes (1-4) | Not specified | [7] |

| Euphorbia helioscopia | Aerial Parts | Euphoheliphanes A-C | Not specified | [8] |

| Euphorbia sororia | Fructus | Jatrophane Diterpenoids (1-15) | Not specified | [2] |

| Euphorbia nicaeensis | Latex and Roots | Jatrophane Diterpenoids | Not specified | [2][9] |

| Euphorbia dendroides | Whole Plant | Jatrophanes (1-6) | Not specified | [10] |

Experimental Protocols

The isolation and purification of this compound and other jatrophane diterpenoids from their natural sources typically involve a multi-step process. The following protocols are generalized from various cited studies and provide a framework for researchers.

Plant Material Collection and Preparation

-

Collection: The specific plant parts (e.g., whole plant, aerial parts, roots, latex) are collected.[4][5][7][8] Proper botanical identification is crucial to ensure the correct species is being processed.

-

Drying and Grinding: The collected plant material is typically air-dried in the shade to prevent the degradation of chemical constituents.[5][7] Once dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents used for jatrophane diterpenoids include:

-

Methanol (MeOH): Often used for initial broad-spectrum extraction.[11]

-

Ethanol (EtOH): An 80% ethanol solution has been used for the extraction of jatrophane diterpenoids from Euphorbia helioscopia.[8]

-

Acetone: Used for the extraction of rearranged jatrophane-type diterpenes from Euphorbia portlandica and Euphorbia segetalis.[5][6]

-

Chloroform (CHCl3): The CHCl3 extract of Euphorbia platyphyllos was found to contain jatrophane diterpenes.[7]

-

-

Extraction Method: Maceration or percolation are common methods for extraction at room temperature.[12] The process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

Fractionation and Purification

The crude extract is a complex mixture of various phytochemicals. Therefore, a series of chromatographic techniques are employed for fractionation and purification.

-

Column Chromatography (CC): This is a primary step for separating the crude extract into fractions of decreasing complexity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to identify fractions containing compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the isolated compounds. Both normal-phase (NP) and reversed-phase (RP) HPLC may be employed.[7]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[7][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), such as HR-ESI-MS, is used to determine the molecular formula of the compound.[7]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of crystalline compounds.[2][4]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[7][8]

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the isolation of this compound.

Caption: Botanical sources of this compound and related diterpenoids.

Conclusion

This technical guide provides a foundational understanding of the natural sources of this compound, primarily within the Euphorbiaceae family. The detailed experimental protocols offer a practical starting point for researchers aiming to isolate and study this and related compounds. The provided visualizations serve to clarify the complex workflow and the taxonomic relationships of the source organisms. Further research is warranted to explore a wider range of species within the Euphorbiaceae for new sources of this compound and to develop more efficient and scalable isolation methodologies, which will be crucial for advancing the preclinical and clinical development of these promising natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 8. tandfonline.com [tandfonline.com]

- 9. Secure Verification [cer.ihtm.bg.ac.rs]

- 10. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical constituents from leaves of Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Jatrophane Polyesters: A Technical Guide for Researchers

Introduction

Jatrophane polyesters, a class of macrocyclic diterpenes predominantly found in plants of the Euphorbiaceae family, have emerged as a significant area of interest in natural product chemistry and drug discovery.[1][2] Their complex and diverse molecular architecture is matched by a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of jatrophane polyesters, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.

Core Biological Activities of Jatrophane Polyesters

Jatrophane polyesters exhibit a range of therapeutically relevant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A particularly notable activity is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[1][2]

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of various jatrophane polyesters against a panel of human cancer cell lines. Their mechanisms of action are multifaceted, including the induction of apoptosis and interaction with the microtubule network.

Data Presentation: Cytotoxicity of Jatrophane Polyesters

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Euphodendroidin D | Human MDR Cancer Cells | P-glycoprotein Inhibition | Outperforms Cyclosporin A | [3] |

| Jatrophane Polyesters (1-3) | Human Cancer Cell Lines | Growth Inhibition | Not specified | [4][5] |

| Tuckeyanols A and B, Euphotuckeyanol | Gastric (EPG85-257), Pancreatic (EPP85-181) Carcinoma | Moderate Growth Inhibition | Not specified | |

| Euphopubescenol and Euphopubescene | Not specified | Not specified | Not specified | |

| Jatrophane Diterpenoids from E. sororia | MCF-7, A549 | Inactive | Not specified | |

| Nicaeenin F and G | NCI-H460/R, DLD1-TxR (MDR cancer cells) | P-glycoprotein Inhibition | Potent | |

| Jatrophane Diterpenoids from P. tithymaloides | HepG2/ADR, MCF-7/ADR | MDR Modulation | Potent | [6] |

| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | Decreases Proliferation | Low micromolar | [7] |

Mechanism of Action: Apoptosis Induction

Jatrophane polyesters can induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the modulation of key signaling proteins such as p53 and members of the Bcl-2 family, leading to the activation of caspases, the executive enzymes of apoptosis.[5][8][9] For instance, some jatrophanes have been shown to influence p53 expression and the activation of the Raf-1/Bcl-2 pathway.[4][5]

Signaling Pathway: p53-Mediated Apoptosis

Caption: p53-mediated apoptotic pathway influenced by jatrophane polyesters.

Mechanism of Action: Microtubule Interaction

Certain jatrophane polyesters have been identified as microtubule-interacting agents.[4][5] They can stimulate the assembly of tubulin into microtubules, similar to the action of paclitaxel. However, the resulting microtubule architecture induced by jatrophanes can differ from the bundling effect of paclitaxel, suggesting a distinct binding mode or mechanism.[4][5]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for in vitro tubulin polymerization assay.

Multidrug Resistance (MDR) Reversal Activity

A compelling biological activity of jatrophane polyesters is their ability to reverse multidrug resistance in cancer cells.[1][2] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[1] Jatrophane diterpenes have been identified as potent inhibitors of P-gp.[1][2]

Mechanism of Action: P-glycoprotein Inhibition

Jatrophane polyesters can act as P-gp inhibitors, thereby increasing the intracellular concentration of co-administered anticancer drugs and restoring their efficacy.[1] Structure-activity relationship (SAR) studies suggest that the overall lipophilicity and the substitution pattern on the jatrophane core are crucial for their P-gp inhibitory activity.[3][6]

Signaling Pathway: P-glycoprotein Mediated Drug Efflux and its Inhibition

Caption: Inhibition of P-glycoprotein mediated drug efflux by jatrophane polyesters.

Anti-inflammatory Activity

Jatrophane polyesters have demonstrated significant anti-inflammatory properties.[1][2] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some jatrophane polyesters can inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10][11]

Signaling Pathway: NF-κB Activation and Inhibition

Caption: Inhibition of the NF-κB signaling pathway by jatrophane polyesters.

Antimicrobial Activity

Certain jatrophane polyesters have also been reported to possess antimicrobial properties, exhibiting activity against various bacteria.

Data Presentation: Antimicrobial Activity of Jatrophane Polyesters

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Guyonianin C and D | Bacillus cereus | Antibacterial | Not specified | |

| Guyonianin C and D | Staphylococcus aureus | Antibacterial | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of jatrophane polyesters.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Jatrophane polyester stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the jatrophane polyester in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of compounds.

Materials:

-

Muller-Hinton agar (MHA) plates

-

Bacterial strain of interest

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Jatrophane polyester stock solution (in DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.

-

Well Creation: Use a sterile cork borer to create wells in the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the jatrophane polyester solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Rhodamine 123

-

Jatrophane polyester stock solution (in DMSO)

-

Positive control P-gp inhibitor (e.g., verapamil)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and resuspend the cells in culture medium.

-

Compound Incubation: Incubate the cells with the jatrophane polyester or verapamil at various concentrations for a specified time (e.g., 30 minutes) at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

-

Efflux Period: Resuspend the cells in fresh medium and incubate at 37°C to allow for rhodamine 123 efflux.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Conclusion

Jatrophane polyesters represent a rich and diverse family of natural products with significant potential for the development of new therapeutic agents. Their multifaceted biological activities, including potent anticancer, anti-inflammatory, and MDR-reversing properties, make them compelling candidates for further investigation. This technical guide provides a foundational understanding of their core biological activities, the underlying mechanisms of action, and the experimental methodologies used to evaluate them. It is anticipated that continued research into the structure-activity relationships and molecular targets of jatrophane polyesters will pave the way for the design and synthesis of novel, highly effective drugs for the treatment of cancer and inflammatory diseases.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.uniupo.it [research.uniupo.it]

- 5. Biological properties of jatrophane polyesters, new microtubule-interacting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijper.org [ijper.org]

- 10. researchgate.net [researchgate.net]

- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxic Properties of Jatrophane Diterpenes Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic properties of jatrophane diterpenes, a class of natural compounds showing significant promise in oncology research. This document collates quantitative data on their efficacy against various cancer cell lines, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved in their mechanism of action.

Introduction

Jatrophane diterpenes are a complex class of macrocyclic compounds predominantly isolated from plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species[1][2]. These natural products have garnered substantial interest in cancer research due to their potent cytotoxic activities against a range of cancer cell lines, including those exhibiting multidrug resistance (MDR)[1][2][3]. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways[4][5]. This guide serves as a technical resource for researchers investigating the therapeutic potential of jatrophane diterpenes.

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of various jatrophane diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for different jatrophane compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Jatrophane Derivatives from Euphorbia osyridea

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound A | Caov-4 (Ovarian) | 46.27 ± 3.86 |

| OVCAR-3 (Ovarian) | 38.81 ± 3.30 | |

| Compound B | Caov-4 (Ovarian) | 36.48 ± 3.18 |

| OVCAR-3 (Ovarian) | 42.59 ± 4.50 | |

| Compound C | Caov-4 (Ovarian) | 85.86 ± 6.75 |

| OVCAR-3 (Ovarian) | 75.65 ± 2.56 |

Data sourced from Keyvanloo Shahrestanaki et al. (2017).

Table 2: Cytotoxicity of Jatrophone

| Compound | Cancer Cell Line | IC50 (µM) |

| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast) | 1.8 ± 0.2 |

Data sourced from Al-Mokadem et al. (2023)[4].

Table 3: Cytotoxicity of Jatrophanes from Euphorbia helioscopia

| Compound | Cancer Cell Line | IC50 (µM) |

| Euphoscopin C | A549 (Paclitaxel-resistant Lung) | 6.9 |

| Euphorbiapene D | A549 (Paclitaxel-resistant Lung) | 7.2 |

| Euphoheliosnoid A | A549 (Paclitaxel-resistant Lung) | 9.5 |

Data sourced from Shi et al. (2022)[5].

Table 4: Cytotoxicity of Jatrophane Diterpenoids from Euphorbia heliosocpia L.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 1 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |

| Compound 2 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |

| Compound 3 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |

| Compound 4 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |

| Compound 5 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |

| Compound 6 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |

| Compound 7 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |

Data represents a range of IC50 values across the four tested cell lines, as reported by Chen et al. (2022)[6].

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic properties of jatrophane diterpenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Jatrophane compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the jatrophane compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

6-well plates

-

Cancer cell lines

-

Jatrophane compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the jatrophane compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in signaling pathways. The following is a general protocol for analyzing the PI3K/Akt/NF-κB pathway.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

Protein Extraction: Treat cells with the jatrophane compound, then wash with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes exert their cytotoxic effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

Intrinsic (Mitochondrial) Apoptosis Pathway

Several jatrophane derivatives induce apoptosis by triggering the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and activation of caspases.

Caption: Jatrophane-induced mitochondrial apoptosis pathway.

PI3K/Akt/NF-κB Signaling Pathway

Jatrophone, a specific jatrophane diterpene, has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. This inhibition leads to apoptosis and autophagy.

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophanes.

Experimental Workflows

Visual representations of the experimental protocols provide a clear and concise understanding of the procedures.

MTT Assay Workflow

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]

- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

The Anti-Inflammatory Potential of Jatrophane Compounds: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenoids, a class of structurally diverse natural products predominantly found in the Euphorbiaceae family, have garnered significant attention for their wide range of biological activities. Among these, their anti-inflammatory effects are of particular interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory properties of jatrophane compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the core signaling pathways modulated by these compounds, to facilitate further research and drug discovery efforts in this promising area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Jatrophane diterpenes, characterized by their unique bicyclic [10.3.0] pentadecane core, have emerged as a promising class of natural products with potent anti-inflammatory activities. This guide summarizes the current knowledge on the anti-inflammatory effects of jatrophane compounds, with a focus on their molecular mechanisms and quantitative data.

Quantitative Anti-Inflammatory Data for Jatrophane Compounds

The anti-inflammatory activity of jatrophane compounds has been primarily evaluated through their ability to inhibit the production of key inflammatory mediators in cellular models, most commonly lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and microglia (BV-2). The following table summarizes the quantitative data for several representative jatrophane compounds.

| Compound Name | Source Organism | Assay | Cell Line | IC50 Value (µM) | Reference |

| Euphthymifolol A | Euphorbia thymifolia | NO Production Inhibition | BV-2 | 43.5 ± 1.54 | [1] |

| Euphthymifolol B | Euphorbia thymifolia | NO Production Inhibition | BV-2 | 56.2 ± 1.67 | [1] |

| Euphthymifolol D | Euphorbia thymifolia | NO Production Inhibition | BV-2 | 63.3 ± 1.94 | [1][2] |

| Kanesulone A | Euphorbia kansui | NO Production Inhibition | RAW 264.7 | 0.7 - 46.5 (range for 8 compounds) | [3] |

| Kanesulone B | Euphorbia kansui | NO Production Inhibition | RAW 264.7 | 0.7 - 46.5 (range for 8 compounds) | [3] |

| Pepluanol G | Not Specified | NO Production Inhibition | Macrophages | Moderate Inhibition (IC50 not specified) | [4] |

| Jatrophone | Jatropha species | PI3K/Akt/NF-κB Pathway Inhibition | MCF-7/ADR | Not specified for inflammation | [2] |

Note: The range of IC50 values for Kanesulones A and B reflects the activity of a series of jatrophane diterpenoids isolated in the same study.

Core Signaling Pathways in Inflammation Modulated by Jatrophane Compounds

Jatrophane compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target identified to date is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.

The NF-κB Signaling Pathway

The NF-κB pathway is activated by various inflammatory stimuli, including LPS, which binds to Toll-like receptor 4 (TLR4) on the surface of immune cells. This triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6][7]

Several jatrophane compounds have been shown to inhibit the activation of the NF-κB pathway.[5] For instance, jatrophone has been reported to inhibit the PI3K/Akt/NF-κB pathway.[2] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[5]

NF-κB signaling pathway and points of inhibition by jatrophane compounds.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in inflammation, primarily activated by cytokines.[8] Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including those involved in inflammation and immune responses.[9] While direct modulation of the JAK/STAT pathway by jatrophane compounds is not as extensively documented as their effects on NF-κB, it represents a plausible and likely target for their anti-inflammatory actions, given the crosstalk between these pathways.[8][10]

Generalized JAK/STAT signaling pathway, a potential target for jatrophanes.

Experimental Protocols

The following section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of jatrophane compounds.

Cell Culture

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the jatrophane compound for 24 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[11]

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]

-

Pre-treat the cells with various concentrations of the jatrophane compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[3]

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with the jatrophane compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6).

-

The concentration of the cytokine is determined by comparing the absorbance to a standard curve generated with recombinant cytokine.

Western Blot Analysis for NF-κB and COX-2

Western blotting is used to determine the expression and activation of key proteins in the inflammatory signaling pathways.

-

Protein Extraction: After treatment with the jatrophane compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB activation, nuclear and cytoplasmic fractions can be prepared using a nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, IκBα, COX-2, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

General experimental workflow for evaluating anti-inflammatory jatrophanes.

Conclusion and Future Directions

Jatrophane compounds represent a valuable class of natural products with significant anti-inflammatory potential. Their ability to inhibit the production of key inflammatory mediators through the modulation of signaling pathways, particularly the NF-κB pathway, makes them attractive candidates for the development of new anti-inflammatory drugs. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field to standardize methodologies and accelerate the investigation of these promising compounds.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of different jatrophane compounds within the inflammatory signaling cascades.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the jatrophane scaffold responsible for their anti-inflammatory activity to guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Safety: Evaluating the most promising jatrophane compounds in animal models of inflammatory diseases to assess their therapeutic potential and safety profiles.

-

Exploration of Other Signaling Pathways: Investigating the effects of jatrophane compounds on other relevant inflammatory pathways, such as the JAK/STAT and MAPK pathways.

By addressing these research questions, the full therapeutic potential of jatrophane compounds as a novel class of anti-inflammatory agents can be realized.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 5. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Macrophage Inflammatory Assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

Reversing the Tide of Resistance: A Technical Guide to the Multidrug Resistance Reversal Activity of Jatrophanes

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. Jatrophanes, a class of macrocyclic diterpenoids predominantly isolated from plants of the Euphorbiaceae family, have emerged as a promising class of natural products with potent MDR reversal activity. This technical guide provides an in-depth overview of the core findings related to the MDR reversal activity of jatrophanes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Assessment of Jatrophane-Mediated MDR Reversal

Numerous studies have quantified the ability of jatrophane diterpenoids to reverse MDR in various cancer cell lines. The primary metrics used are the Reversal Fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane, and the Fluorescence Activity Ratio (FAR), which measures the inhibition of P-gp-mediated efflux of fluorescent substrates like rhodamine 123. The following tables summarize the quantitative data from key studies.

Table 1: Reversal Fold (RF) of Jatrophanes in MDR Cancer Cell Lines

| Jatrophane Compound | Cancer Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |

| Kanesulone C | MCF-7/ADR | Adriamycin | 5 | ~85 | [1] |

| Euphomicrophane G | MCF-7/ADR | - | 10.0 | 18.67 | [2] |

| Euphomicrophane H | MCF-7/ADR | - | 10.0 | 17.15 | [2] |

| Compound 7 | MCF-7/ADR | - | 10 | 12.9 | [3] |

| Compound 8 | MCF-7/ADR | - | 10 | 12.3 | [3] |

| Compound 77 | KBv200 | Navelbine | 10 | 4.47 | [3] |

| Euphornin Derivatives | K562 | - | 20 | >300 | [4] |

Note: MCF-7/ADR is an adriamycin-resistant human breast adenocarcinoma cell line. KBv200 is a navelbine-selected human oral epidermoid carcinoma cell line overexpressing ABCB1. K562 is a human myelogenous leukemia cell line.

Table 2: P-glycoprotein Inhibition by Jatrophanes (FAR and IC50 Values)

| Jatrophane Compound | Cancer Cell Line | Assay | Concentration | Result | Reference |

| Euphosorophane A | MCF-7/ADR | DOX Reversal | - | EC50 = 92.68 nM | [5] |

| Nicaeenin F & G | NCI-H460/R, DLD1-TxR | P-gp Inhibition | - | Most Powerful | [6] |

| Esulatin M | EPG85-257RDB | Antiproliferative | - | IC50 = 1.8 µM | [7] |

| Esulatin M | EPP85-181RDB | Antiproliferative | - | IC50 = 4.8 µM | [7] |

| Jatrophone | MCF-7/ADR | Cytotoxicity | - | IC50 = 1.8 µM | [8] |

Note: NCI-H460/R is a multidrug-resistant non-small cell lung cancer cell line. DLD1-TxR is a multidrug-resistant colorectal adenocarcinoma cell line. EPG85-257RDB and EPP85-181RDB are resistant gastric and pancreatic cancer cell lines, respectively.

Core Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which jatrophanes reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump.[9] This has been demonstrated through various experimental approaches:

-

Competitive Inhibition: Studies using Lineweaver-Burk and Dixon plots have shown that some jatrophanes, such as Euphosorophane A, act as competitive inhibitors of P-gp, suggesting they bind to the same or overlapping sites as chemotherapeutic drugs like doxorubicin.[5]

-

Stimulation of ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Many jatrophanes have been observed to stimulate the basal ATPase activity of P-gp, a characteristic of P-gp substrates and inhibitors.[5] This indicates a direct interaction with the transporter.

-

Inhibition of Photoaffinity Labeling: Competitive inhibition has been further confirmed by the ability of jatrophanes to inhibit the photoaffinity labeling of P-gp by known substrates.

The structure-activity relationship (SAR) studies have revealed that the macrocyclic core and the nature and position of ester substitutions on the jatrophane skeleton are crucial for their P-gp inhibitory activity.[4][10]

Signaling Pathways Modulated by Jatrophanes

While direct P-gp inhibition is the most well-documented mechanism, emerging evidence suggests that some jatrophanes may also modulate intracellular signaling pathways involved in cell survival and apoptosis, further contributing to their anticancer and MDR reversal effects.

P-glycoprotein Efflux Pump Inhibition

The predominant mechanism of action for the majority of studied jatrophanes is the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.

Jatrophone-Mediated Inhibition of the PI3K/AKT/NF-κB Pathway

A notable exception to the sole focus on P-gp inhibition is the jatrophane diterpene, jatrophone. Studies on doxorubicin-resistant breast cancer cells (MCF-7/ADR) have demonstrated that jatrophone's cytotoxic and MDR reversal activities are mediated through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[8] This pathway is crucial for cancer cell proliferation, survival, and the development of drug resistance.

Induction of Apoptosis

Several jatrophanes have been shown to induce apoptosis in MDR cancer cells, often selectively in resistant cells over their sensitive counterparts.[7] This apoptotic induction is a critical component of their anticancer activity and can be mediated through caspase-3 activation. The ability to trigger programmed cell death in cells that are otherwise resistant to chemotherapy highlights the therapeutic potential of these compounds.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the key assays used to evaluate the MDR reversal activity of jatrophanes.

MTT Assay for Cytotoxicity and Reversal Fold (RF) Calculation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed MDR and parental (sensitive) cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a non-toxic concentration of the jatrophane compound. Include wells with the jatrophane alone to assess its intrinsic cytotoxicity.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with the jatrophane. The Reversal Fold (RF) is calculated as follows: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of jatrophane

References

- 1. Jatrophane diterpenoids from Euphorbia microcarpa (prokh.) krylov with multidrug resistance modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]

- 3. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Jatrophane 4 (Euphodendroidin D): A Technical Guide to its P-glycoprotein Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jatrophane 4, also known as euphodendroidin D, a potent P-glycoprotein (P-gp) inhibitor. P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. Jatrophane diterpenoids, a class of natural products, have emerged as promising agents to counteract MDR. This document details the quantitative inhibitory data, experimental methodologies, and putative signaling pathways associated with this compound and related compounds.

Quantitative Data on P-glycoprotein Inhibition

This compound (euphodendroidin D) has been identified as a highly potent P-gp inhibitor. While a specific IC50 value is not consistently reported in the literature, its activity has been benchmarked against other known P-gp modulators. The following table summarizes the available quantitative and qualitative data for this compound and other notable jatrophane diterpenoids.

| Compound Name | Chemical Name/Structure | Cell Line(s) | Assay Type | Potency/Efficacy | Reference Compound |

| This compound | Euphodendroidin D | K562/R7 (human leukemic cells) | Daunomycin Efflux | ~2-fold more efficient at 5 µM | Cyclosporin A |